(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid (Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 86978-24-7
VCID: VC21149896
InChI: InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6-
SMILES: CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid

CAS No.: 86978-24-7

Cat. No.: VC21149896

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid - 86978-24-7

Specification

CAS No. 86978-24-7
Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
IUPAC Name (Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid
Standard InChI InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6-
Standard InChI Key XIXNSLABECPEMI-VURMDHGXSA-N
Isomeric SMILES CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)O
SMILES CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator